molecular formula C15H15N3O5S B6575829 N-[4-(4-methylbenzenesulfonamido)-3-nitrophenyl]acetamide CAS No. 6597-60-0

N-[4-(4-methylbenzenesulfonamido)-3-nitrophenyl]acetamide

Cat. No. B6575829
CAS RN: 6597-60-0
M. Wt: 349.4 g/mol
InChI Key: YXFVTZLBIHDFKW-UHFFFAOYSA-N
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Description

“N-[4-(4-methylbenzenesulfonamido)-3-nitrophenyl]acetamide” is a complex organic compound. It contains a nitrophenyl group, a methylbenzenesulfonamido group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the nitrogen atom. The exact structure would depend on the specific synthesis process and the conditions under which the compound was formed .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The nitro group could undergo reduction reactions, the sulfonamide group could participate in substitution reactions, and the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of N-[4-(4-methylbenzenesulfonamido)-3-nitrophenyl]acetamideenesulfonamido-3-nitrophenylacetamide is believed to involve the inhibition of nitric oxide synthase (NOS) enzymes. NOS enzymes are responsible for the production of nitric oxide, which is a key regulator of various biological processes. By inhibiting the activity of NOS enzymes, N-[4-(4-methylbenzenesulfonamido)-3-nitrophenyl]acetamideenesulfonamido-3-nitrophenylacetamide is believed to reduce the production of nitric oxide, thereby affecting the regulation of various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(4-methylbenzenesulfonamido)-3-nitrophenyl]acetamideenesulfonamido-3-nitrophenylacetamide have been studied in various biological systems. It has been found to have a variety of effects, including the inhibition of nitric oxide production, the inhibition of cell growth and proliferation, and the modulation of mitochondrial respiration and energy metabolism. Additionally, this compound has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

4-Methylbenzenesulfonamido-3-nitrophenylacetamide has several potential advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and use in experiments. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of nitric oxide on various biological systems. However, it is important to note that this compound is relatively toxic and may have adverse effects on the environment and human health if not handled properly.

Future Directions

The potential future directions for N-[4-(4-methylbenzenesulfonamido)-3-nitrophenyl]acetamideenesulfonamido-3-nitrophenylacetamide are numerous. One potential direction is to further investigate its biochemical and physiological effects in various biological systems. Additionally, this compound could be used as a tool to study the effects of nitric oxide on various diseases and disorders, such as cancer, diabetes, and cardiovascular diseases. Furthermore, this compound could be further investigated for its potential therapeutic applications, such as its use as an anti-inflammatory, antioxidant, or anti-apoptotic agent. Finally, this compound could be further investigated for its potential environmental and safety implications, as it is relatively toxic and may have adverse effects on the environment and human health if not handled properly.

Synthesis Methods

The synthesis of N-[4-(4-methylbenzenesulfonamido)-3-nitrophenyl]acetamideenesulfonamido-3-nitrophenylacetamide is typically achieved through a two-step process. The first step involves the reaction of N-[4-(4-methylbenzenesulfonamido)-3-nitrophenyl]acetamideenesulfonyl chloride with 3-nitrophenol in the presence of an anhydrous base, such as sodium hydroxide. This reaction yields the desired compound, N-[4-(4-methylbenzenesulfonamido)-3-nitrophenyl]acetamideenesulfonamido-3-nitrophenylacetamide, as well as sodium chloride as a byproduct. The second step involves the removal of the sodium chloride by-product, which is typically done through a process of extraction with an organic solvent, such as dichloromethane.

Scientific Research Applications

4-Methylbenzenesulfonamido-3-nitrophenylacetamide has been used in a variety of scientific research applications, such as those involving biochemical and physiological effects. In particular, this compound has been used in studies to investigate the effects of nitric oxide on various biological systems. It has also been used to study the effects of nitric oxide on mitochondrial respiration and energy metabolism. Additionally, this compound has been used to study the effects of nitric oxide on cell growth and proliferation.

Safety and Hazards

As with any chemical compound, handling “N-[4-(4-methylbenzenesulfonamido)-3-nitrophenyl]acetamide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]-3-nitrophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-10-3-6-13(7-4-10)24(22,23)17-14-8-5-12(16-11(2)19)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVTZLBIHDFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179304
Record name N-[4-[[(4-Methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801809
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

6597-60-0
Record name N-[4-[[(4-Methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6597-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(4-Methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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